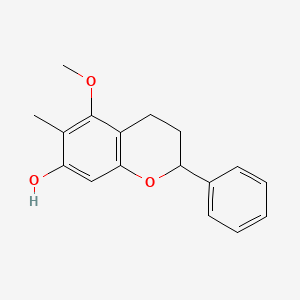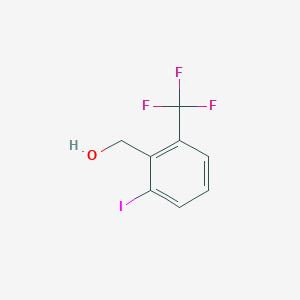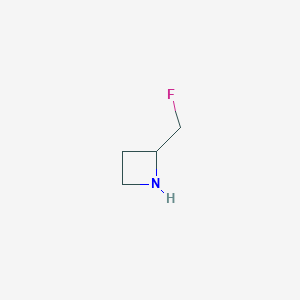
2-(Fluoromethyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Fluoromethyl)azetidine is a four-membered nitrogen-containing heterocycle. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. The presence of a fluoromethyl group adds to its chemical versatility, making it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fluoromethyl)azetidine can be achieved through several methods. One common approach involves the alkylation of azetidine with fluoromethylating agents. For instance, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines . Another method includes the use of microwave irradiation to facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of this compound often involves scalable and efficient synthetic routes. One such method is the electrocatalytic intramolecular hydroamination of allylic sulfonamides, which provides azetidines in good yields . This method leverages cobalt catalysis and electricity to enable regioselective generation of key intermediates, which then undergo intramolecular C-N bond formation.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Fluoromethyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines.
Wissenschaftliche Forschungsanwendungen
2-(Fluoromethyl)azetidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Fluoromethyl)azetidine involves its interaction with molecular targets through its fluoromethyl group. This interaction can lead to the formation of covalent bonds with target molecules, thereby altering their function. The compound’s ring strain also plays a crucial role in its reactivity, enabling it to participate in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: A simpler analog without the fluoromethyl group.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain.
Uniqueness
The combination of ring strain and the fluoromethyl group makes it a versatile compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C4H8FN |
|---|---|
Molekulargewicht |
89.11 g/mol |
IUPAC-Name |
2-(fluoromethyl)azetidine |
InChI |
InChI=1S/C4H8FN/c5-3-4-1-2-6-4/h4,6H,1-3H2 |
InChI-Schlüssel |
FJEHOKRORRMMCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC1CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


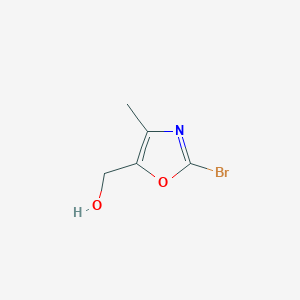
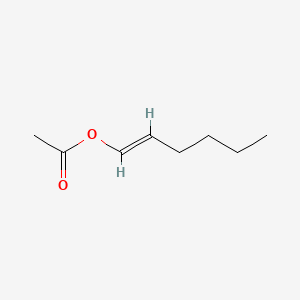
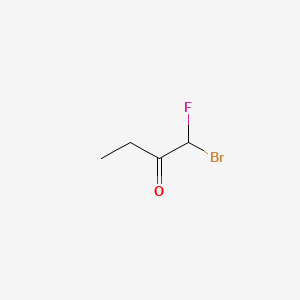
![3-Acetyl-8-bromoimidazo[1,2-a]pyridine](/img/structure/B12846668.png)
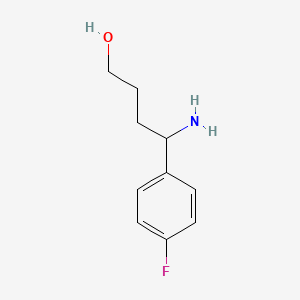

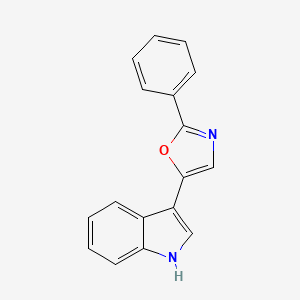
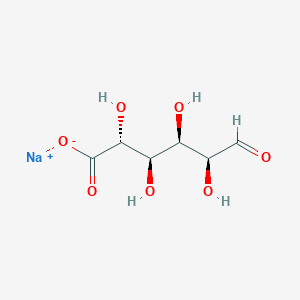
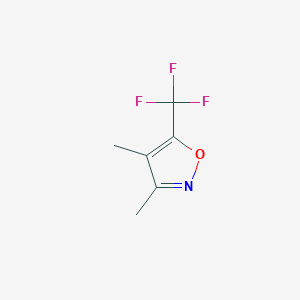
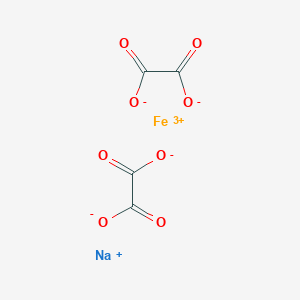

![[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene](/img/structure/B12846734.png)
